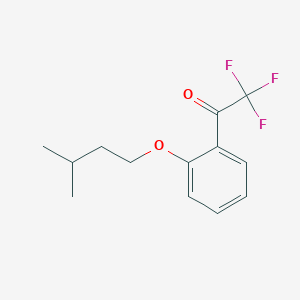

2'-iso-Pentoxy-2,2,2-trifluoroacetophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-[2-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O2/c1-9(2)7-8-18-11-6-4-3-5-10(11)12(17)13(14,15)16/h3-6,9H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMHKBSRRGQDGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC=C1C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Mechanistic Studies

Carbonyl Reactivity of the Trifluoroacetophenone Moiety

The presence of the highly electronegative trifluoromethyl (-CF₃) group dramatically influences the chemical nature of the adjacent ketone. This group acts as a powerful electron-withdrawing moiety, which significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

The carbonyl carbon of the trifluoroacetophenone core is exceptionally reactive towards nucleophiles compared to its non-fluorinated analogue, acetophenone (B1666503). researchgate.net This heightened reactivity is a direct consequence of the inductive effect of the three fluorine atoms. Studies on the parent compound, 2,2,2-trifluoroacetophenone (B138007), demonstrate its facility in undergoing various nucleophilic addition reactions.

For instance, it can be asymmetrically reduced using optically active Grignard reagents to produce the corresponding alcohol, 2,2,2-trifluoro-1-phenylethanol. sigmaaldrich.com Furthermore, it participates in visible-light photoredox-catalyzed radical addition reactions with dihydroquinoxalin-2-ones to furnish tertiary alcohols. nih.gov The intrinsic reactivity of the fluorinated ketone moiety is a key factor in its ability to act as an inhibitor for enzymes like carboxylesterases, where the nucleophilic attack by a catalytic serine residue is a crucial step. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions with the 2,2,2-Trifluoroacetophenone Core

| Reaction Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| Asymmetric Reduction | Optically Active Grignard Reagent | Chiral Secondary Alcohol | sigmaaldrich.com |

| Radical Addition | Dihydroquinoxalin-2-ones / Ru(bpy)₃Cl₂ | Tertiary Alcohol | nih.gov |

| Asymmetric Hydrogen Transfer | Chiral Ru Complex (Electrochemically Promoted) | Chiral Secondary Alcohol |

This table illustrates reactions documented for the parent compound, 2,2,2-trifluoroacetophenone, which are indicative of the reactivity expected for the title compound.

Tautomerism, the interconversion of constitutional isomers, is a fundamental concept in the chemistry of carbonyl compounds. libretexts.org For ketones bearing an alpha-hydrogen, this typically involves an equilibrium between the keto and enol forms.

In most simple ketones, the keto-enol equilibrium overwhelmingly favors the more stable keto tautomer. libretexts.orgmasterorganicchemistry.com This preference is due to the greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond. The interconversion can be catalyzed by either acid or base. libretexts.orglibretexts.org

For fluorinated ketones like 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, the fundamental principles of tautomerism apply. However, the powerful electron-withdrawing nature of the -CF₃ group can influence the acidity of the alpha-protons and the stability of the resulting enolate or enol. Despite this, the keto form generally remains the predominant species in non-aqueous environments. The enol form, though present in small concentrations, is often a key reactive intermediate. sapub.orgresearchgate.net

A distinctive feature of ketones bearing a trifluoroacetyl group is their propensity to form stable hydrates (gem-diols) in the presence of water. researchgate.net The strong electron-withdrawing effect of the -CF₃ group destabilizes the carbonyl group's partial positive charge, making nucleophilic attack by water highly favorable. nih.gov

Enolization and Tautomeric Equilibria in Fluorinated Ketones

Reactivity of the Aromatic Ring System

The substitution pattern on the phenyl ring is a critical determinant of its reactivity towards electrophiles. In 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, the ring is influenced by two competing substituents.

The reactivity and orientation of electrophilic aromatic substitution are governed by the electronic properties of the substituents attached to the benzene (B151609) ring.

The Trifluoroacetyl Group (-COCF₃): This group is strongly electron-withdrawing due to both the inductive effect of the -CF₃ moiety and the resonance effect of the carbonyl group. Consequently, it is a powerful deactivating group, making the aromatic ring much less reactive towards electrophiles than benzene itself. It acts as a meta-director.

The iso-Pentoxy Group (-OCH₂(CH₂)₂CH(CH₃)₂): This alkoxy group is an activating substituent. The oxygen atom can donate electron density to the ring via resonance, stabilizing the carbocation intermediate (the arenium ion) formed during electrophilic attack. This effect outweighs its inductive electron-withdrawing effect. It is a potent ortho, para-director.

In 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, these two groups are positioned ortho to each other. This leads to a complex interplay of directing effects. The activating ortho, para-directing iso-pentoxy group would favor substitution at positions 4 and 6. The deactivating meta-directing trifluoroacetyl group would favor substitution at positions 3 and 5.

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring

The aromatic ring of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone presents a unique platform for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity and regioselectivity of such reactions are dictated by the interplay of the electronic and steric effects of the two substituents: the ortho-alkoxy group (iso-pentoxy) and the trifluoroacetyl group.

The iso-pentoxy group is an electron-donating group (EDG) and, as such, is an ortho, para-director. Conversely, the trifluoroacetyl group is a strong electron-withdrawing group (EWG) and acts as a meta-director. The presence of both an activating and a deactivating group on the same ring leads to competing directing effects, which can be harnessed to achieve selective functionalization.

In palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig aminations, the site of reaction on the aromatic ring is influenced by several factors, including the nature of the catalyst, ligands, and reaction conditions. For 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, if a halogen were present on the aromatic ring, its position would be the primary determinant for the site of coupling. However, in the context of C-H activation/functionalization, the directing effects of the existing substituents become paramount.

Generally, the ortho-directing capability of the alkoxy group is strong. In many palladium-catalyzed C-H functionalization reactions, coordination of the palladium catalyst to the oxygen atom of the alkoxy group can direct the activation of the adjacent ortho C-H bond. However, the steric bulk of the iso-pentoxy group might hinder this approach. The trifluoroacetyl group deactivates the ring towards electrophilic attack but directs incoming groups to the meta positions (relative to itself).

Given the positions on the ring, the C-H bonds at the 3', 4', 5', and 6' positions are potential sites for cross-coupling. The 3' and 5' positions are meta to the trifluoroacetyl group and ortho/para to the iso-pentoxy group, making them electronically favored for functionalization. The steric hindrance from the adjacent iso-pentoxy group might disfavor reaction at the 3' position. Therefore, the 5' position often emerges as a likely site for substitution. The development of specific ligand systems is crucial in controlling the regioselectivity of these transformations. For instance, certain phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can tune the steric and electronic properties of the palladium catalyst to favor a specific C-H bond activation. rsc.orgwikipedia.org

Table 1: Potential Regioselectivity in Palladium-Catalyzed C-H Arylation of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone

| Position | Electronic Influence (relative to iso-Pentoxy) | Electronic Influence (relative to Trifluoroacetyl) | Steric Hindrance | Predicted Reactivity |

| 3' | Ortho (activating) | Ortho (deactivating) | High | Low |

| 4' | Para (activating) | Meta (deactivating) | Moderate | Moderate |

| 5' | Meta (activating) | Para (deactivating) | Low | High |

| 6' | Ortho (activating) | Meta (deactivating) | High | Low |

Reactivity of the Trifluoromethyl Group

The trifluoromethyl (CF3) group is a key determinant of the chemical reactivity of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone. Its strong electron-withdrawing nature significantly influences the adjacent carbonyl group and the C-F bonds themselves are potential sites for chemical transformation.

Influence on Carbonyl Polarization and Acidity

The three fluorine atoms of the trifluoromethyl group exert a powerful inductive effect, withdrawing electron density from the carbonyl carbon. This results in a highly polarized C=O bond, with a significant partial positive charge on the carbonyl carbon. This increased electrophilicity makes the carbonyl group highly susceptible to nucleophilic attack.

Furthermore, the electron-withdrawing nature of the CF3 group stabilizes the conjugate base formed upon deprotonation of the α-carbon (if one were present). In the case of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, there are no α-protons on the trifluoromethyl side. However, this inherent acidity is a general feature of α-trifluoromethyl ketones and contributes to their unique reactivity, for instance, in forming stable hydrates and hemiacetals.

C-F Bond Activation and Functionalization

While the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, the activation and functionalization of C-F bonds in trifluoromethyl groups have emerged as an active area of research. researchgate.net This strategy allows for the transformation of the robust CF3 group into other valuable functional groups.

In the context of α-trifluoromethyl ketones, including structures analogous to 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, C-F bond activation can be achieved through various means, such as transition-metal catalysis or photoredox catalysis. For example, palladium-catalyzed defluorinative arylation of α-trifluoromethyl ketones has been reported, proceeding through a proposed mechanism involving β-fluoride elimination from a palladium enolate intermediate. researchgate.net This reaction effectively converts a C-F bond into a C-C bond.

Photochemical methods have also been developed for the defluorinative alkylation of trifluoromethyl ketones, often involving the generation of a radical anion intermediate which then expels a fluoride (B91410) ion to generate a difluoroenol radical, which can be trapped by an alkene. nih.gov These advanced methods open up the possibility of using the trifluoromethyl group as a synthetic handle for further molecular elaboration.

Role in Organocatalysis and Metal-Free Transformations

The highly electrophilic carbonyl carbon of trifluoromethyl ketones, a characteristic feature of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, enables these molecules to act as potent organocatalysts, particularly in oxidation reactions.

As an Organocatalyst in Oxidation Reactions (e.g., Epoxidation of Alkenes)

Research on 2,2,2-trifluoroacetophenone, the parent compound of the molecule of interest, has demonstrated its efficacy as an organocatalyst for the epoxidation of alkenes using hydrogen peroxide (H2O2) as a green oxidant. rsc.orgresearchgate.netwikipedia.orgacs.org The principles of this catalysis are directly applicable to 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone. The electron-withdrawing trifluoromethyl group is essential for activating the ketone towards nucleophilic attack by hydrogen peroxide.

The reaction is typically fast, efficient, and proceeds under mild conditions with low catalyst loadings (2-5 mol%). rsc.org A wide range of mono-, di-, and trisubstituted alkenes can be epoxidized with high chemoselectivity and in high to quantitative yields. rsc.orgresearchgate.net The presence of the iso-pentoxy group on the aromatic ring in 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone is expected to modulate the catalyst's solubility and electronic properties but not fundamentally alter its catalytic capability in this transformation.

Table 2: Epoxidation of Various Alkenes Catalyzed by 2,2,2-Trifluoroacetophenone *

| Alkene | Product | Yield (%) |

| 1-Phenylcyclohexene | 1-Phenylcyclohexene oxide | 99 |

| (E)-Stilbene | trans-Stilbene oxide | 98 |

| α-Methylstyrene | 2-Methyl-2-phenyloxirane | 97 |

| Cholesterol | Cholesterol-5α,6α-epoxide | 85 |

| *Data is for the parent compound 2,2,2-trifluoroacetophenone and is presented as a model for the reactivity of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone. Data sourced from Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(10), 4270–4276. rsc.orgresearchgate.net |

Proposed Catalytic Cycles and Intermediates

The currently accepted mechanism for the epoxidation of alkenes catalyzed by trifluoroacetophenone involves the formation of a highly reactive dioxirane (B86890) intermediate. rsc.orgresearchgate.net However, more recent detailed mechanistic studies suggest the involvement of a peroxycarboximidic acid intermediate.

The proposed catalytic cycle begins with the reaction of the ketone catalyst with hydrogen peroxide to form a tetrahedral perhydrate intermediate. This intermediate is in equilibrium with its dehydrated form. In the presence of a nitrile, such as acetonitrile (B52724) which is often used as a co-solvent, the perhydrate reacts to form a peroxycarboximidic acid. This species is a potent oxygen transfer agent that epoxidizes the alkene substrate. The reaction regenerates the ketone catalyst, allowing it to re-enter the catalytic cycle. Control experiments have shown that the reaction does not proceed via radical intermediates. rsc.orgwikipedia.org The presence of the iso-pentoxy group on the aromatic ring of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone would likely influence the stability of the intermediates but the fundamental catalytic pathway is expected to remain the same.

Substrate Scope and Selectivity in Catalytic Applications

No data available in the scientific literature.

As a Substrate in Organocatalytic Asymmetric Reactions (e.g., Aldol Reactions)

No data available in the scientific literature.

Electrochemical Reaction Pathways

Electrochemical Reductions (e.g., Asymmetric Transfer Hydrogenation)

No data available in the scientific literature.

Mechanistic Elucidation of Electrochemical Processes

No data available in the scientific literature.

Applications As a Synthetic Building Block and Reagent

Precursor in Complex Molecule Synthesis

The presence of both a reactive keto group and a trifluoromethylated, alkoxy-substituted aromatic ring allows for a range of chemical modifications, rendering it a key starting material for more intricate molecules.

The trifluoromethyl group is a crucial substituent in medicinal chemistry and materials science due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules. While direct research on 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone is limited, the reactivity of the closely related 2,2,2-trifluoroacetophenone (B138007) provides a model for its synthetic utility. Trifluoroacetophenones can undergo various transformations, such as reduction of the ketone to an alcohol, which can then be used in subsequent reactions to incorporate the trifluoromethylated phenyl group into a larger molecule. For instance, the asymmetric reduction of 2,2,2-trifluoroacetophenone is a known method to produce chiral trifluoromethylated alcohols, which are valuable synthons. sigmaaldrich.com

The isopentoxy group at the 2'-position can influence the reactivity and selectivity of these transformations through steric and electronic effects. This substitution pattern can direct further aromatic substitutions or modulate the reactivity of the ketone, offering a handle for regioselective synthesis.

The ketone functionality in 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone is a key site for a variety of organic reactions. It can readily participate in nucleophilic addition reactions, condensations, and multicomponent reactions. For example, the parent compound, 2,2,2-trifluoroacetophenone, is known to undergo condensation reactions with various aromatic compounds to form new polymers. sigmaaldrich.com By analogy, 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone could be employed in similar sequential transformations to build complex scaffolds.

The trifluoromethyl group activates the carbonyl for nucleophilic attack, facilitating reactions that might be sluggish with non-fluorinated analogues. This enhanced reactivity allows for milder reaction conditions and potentially novel chemical transformations.

| Reaction Type | Potential Application with 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone | Key Feature |

| Nucleophilic Addition | Synthesis of chiral alcohols and amines | Activated carbonyl group |

| Condensation Reactions | Formation of heterocyclic compounds and polymers | Reactive ketone functionality |

| Cross-Coupling Reactions | Introduction of the trifluoromethylated aryl moiety | Versatile aromatic ring |

Advanced Material Precursors (e.g., Fluorinated Polymer Synthesis)

Fluorinated polymers possess desirable properties such as high thermal stability, chemical resistance, and low surface energy. The incorporation of the 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone unit into a polymer backbone can lead to materials with tailored characteristics.

Based on studies with 2,2,2-trifluoroacetophenone, it is plausible that 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone could serve as a monomer or a co-monomer in the synthesis of novel fluorinated polymers. For instance, 2,2,2-trifluoroacetophenone undergoes condensation with aromatic compounds like biphenyl (B1667301) and terphenyl to create aromatic 3F polymers. sigmaaldrich.com The isopentoxy group in 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone would introduce flexibility and potentially alter the solubility and processing properties of the resulting polymers.

The polymerization could proceed through various mechanisms, including step-growth polymerization via condensation reactions involving the ketone. The presence of the bulky and flexible isopentoxy group could influence the polymer's morphology, potentially leading to amorphous materials with unique gas permeability or optical properties. Research on similar fluorinated polymers has shown that they can have high average molecular weights, excellent thermal stability, and good film-forming properties. sigmaaldrich.com

| Polymer Property | Potential Influence of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone |

| Thermal Stability | Conferred by the trifluoromethyl group and aromatic backbone |

| Solubility and Processability | Enhanced by the flexible isopentoxy side chain |

| Gas Permeability | Tunable by altering polymer morphology through monomer design |

| Optical Properties | Potential for high transparency in resulting films |

Probes for Mechanistic Studies in Catalysis

The distinct spectroscopic signatures of fluorine-containing compounds make them excellent probes for studying reaction mechanisms.

While there is no direct literature on the use of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone as a catalytic probe, the principles of using fluorinated compounds for such purposes are well-established. The ¹⁹F NMR signal is highly sensitive to the local chemical environment, making it a powerful tool for monitoring the electronic changes at a catalytic center or within a substrate during a reaction.

A molecule like 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone could be designed as a substrate or a ligand in a catalytic system. Changes in the chemical shift of the CF₃ group upon binding to a catalyst or during its transformation would provide valuable insights into the reaction mechanism, intermediates, and transition states. The isopentoxy group could be modified to include a reactive handle for attaching the probe to a solid support or a larger molecular assembly.

Information Unavaliable for "2'-iso-Pentoxy-2,2,2-trifluoroacetophenone"

Following a comprehensive search, no specific information or research findings were found for the chemical compound “2'-iso-Pentoxy-2,2,2-trifluoroacetophenone.” Consequently, the requested article focusing on its application in 19F NMR spectroscopy for reaction monitoring and interaction studies cannot be generated.

The search results did yield information on the related parent compound, 2,2,2-trifluoroacetophenone , and its general applications in organic synthesis and 19F NMR studies of other molecules. However, there is no available data pertaining to the specific iso-pentoxy substituted derivative as outlined in the request.

Therefore, the section on "" and the subsection on its "Application in 19F NMR Spectroscopy for Reaction Monitoring and Interaction Studies," including any data tables and detailed research findings, cannot be provided.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It would be the primary approach for studying the reactivity and spectroscopic properties of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone.

Transition state theory is a fundamental concept in chemical kinetics that describes the progression of a chemical reaction. nih.gov DFT calculations are instrumental in locating and characterizing the transition state structures of reactions involving molecules like 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone. By mapping the potential energy surface, researchers can identify the lowest-energy path from reactants to products, with the transition state representing the highest point along this path. nih.gov This analysis provides insights into the feasibility and mechanism of a reaction. For instance, in the study of related compounds, DFT has been used to model reaction pathways such as nucleophilic addition to the carbonyl group or substitution reactions at the aromatic ring.

DFT calculations can provide quantitative data on the thermodynamics and kinetics of chemical transformations. By computing the energies of reactants, products, and transition states, key parameters such as reaction enthalpies, activation energies, and reaction rates can be estimated. arxiv.org For 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, this could involve analyzing its synthesis, potential degradation pathways, or its participation in various organic reactions. The accuracy of these calculations is often dependent on the chosen functional and basis set, and results are typically validated against experimental data where possible. arxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the time-dependent behavior of a molecular system. nih.gov These simulations solve Newton's equations of motion for a system of interacting atoms, offering insights into conformational changes and the influence of the environment. nih.govjohannesfeist.eu

The flexible iso-pentoxy group of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone can adopt numerous conformations, which can significantly influence its physical and chemical properties. MD simulations are an ideal tool for exploring the conformational landscape of this molecule. By simulating the molecule over time, the various stable and metastable conformations can be identified, and their relative populations can be determined. This information is crucial for understanding how the molecule interacts with other molecules, such as receptors or solvents. Conformational analysis of similar substituted aromatic compounds has revealed preferences for specific spatial arrangements of substituents. researchgate.net

The solvent environment can have a profound impact on chemical reactions and equilibria. MD simulations incorporating explicit solvent molecules can model these effects with a high degree of realism. For 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, simulations in different solvents could reveal how solvent polarity and hydrogen bonding capabilities affect its conformational preferences and the energetics of its reactions. For example, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction. researchgate.net

Quantitative Structure-Reactivity Relationships (QSAR)

QSAR is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its reactivity or biological activity. While no specific QSAR studies on 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone have been found, the principles of QSAR could be applied to a series of related trifluoroacetophenone derivatives. By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined reactivity data, a predictive model could be developed. Such a model could then be used to estimate the reactivity of new, unsynthesized compounds in the series, aiding in the design of molecules with desired properties. This approach has been successfully applied in various fields, including drug discovery and materials science. nih.gov

Electronic and Steric Parameterization

The electronic and steric characteristics of a molecule are fundamental to its reactivity and interactions. For 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, these parameters are largely influenced by the trifluoromethyl (-CF3) group and the ortho-iso-pentoxy group on the phenyl ring.

Electronic Parameters:

The electron-withdrawing nature of the trifluoromethyl group significantly impacts the electronic properties of the acetophenone (B1666503) moiety. This effect is primarily due to the high electronegativity of the fluorine atoms, leading to a strong inductive effect (-I). As a result, the carbonyl carbon of the ketone becomes more electrophilic compared to unsubstituted acetophenone.

Theoretical calculations, such as DFT, can quantify these electronic effects by determining parameters like:

Mulliken and Natural Population Analysis (NPA) Charges: These calculations would likely show a significant partial positive charge on the carbonyl carbon and the ipso-carbon of the phenyl ring, with a corresponding negative charge on the oxygen and fluorine atoms.

HOMO-LUMO Energy Gap: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, the electron-withdrawing -CF3 group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The ortho-iso-pentoxy group, being an electron-donating group (+R and -I effect), would raise the energy of the HOMO. The resulting HOMO-LUMO gap is a key indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity.

Dipole Moment: The presence of the highly polar C-F and C=O bonds, along with the ether linkage, results in a significant molecular dipole moment. The magnitude and orientation of this dipole can be precisely calculated and influences the molecule's solubility and intermolecular interactions.

The interplay between the electron-donating iso-pentoxy group and the electron-withdrawing trifluoroacetyl group creates a complex electronic environment. While the trifluoroacetyl group deactivates the aromatic ring towards electrophilic substitution, the ortho-alkoxy group is an activating group and directs incoming electrophiles to the ortho and para positions relative to itself.

Steric Parameters:

Steric effects arise from the spatial arrangement of atoms and groups within a molecule. In 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, both the trifluoromethyl group and the iso-pentoxy group contribute significantly to steric hindrance around the reactive carbonyl center and the phenyl ring.

Taft Steric Parameters (Es): This is an empirical parameter used to quantify the steric effect of a substituent. While specific values for the 2'-iso-pentoxy group are not readily available, it is expected to have a significant negative Es value, indicating substantial steric bulk. The trifluoromethyl group also contributes to steric hindrance.

Verloop Steric Parameters: These are computationally derived parameters that define the dimensions of a substituent in different directions (L, B1, B5) nih.gov. These parameters would provide a more detailed three-dimensional picture of the steric profile of the iso-pentoxy group, highlighting its length and width.

Torsional Angles: The rotation around the C(aryl)-C(carbonyl) bond and the C(aryl)-O bond is subject to steric hindrance. DFT calculations can predict the most stable conformation by minimizing the steric clashes between the iso-pentoxy group, the trifluoromethyl group, and the phenyl ring. It is likely that the acetyl group is twisted out of the plane of the phenyl ring to alleviate steric strain.

The combination of these electronic and steric factors is crucial for understanding the molecule's chemical behavior, as discussed in the following section.

| Parameter | Description | Predicted Influence on 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone |

| Electronic Parameters | ||

| Inductive Effect (-I) of -CF3 | Electron withdrawal through single bonds. | Increases electrophilicity of the carbonyl carbon. |

| Resonance Effect (+R) of -O-iso-pentyl | Electron donation to the ring through p-orbitals. | Partially counteracts the deactivating effect of the trifluoroacetyl group. |

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Expected to be relatively small, suggesting potential for high reactivity. |

| Steric Parameters | ||

| Taft Steric Parameter (Es) | Quantifies the steric bulk of a substituent. | The ortho-iso-pentoxy group would have a significant negative value, indicating steric hindrance. |

| Torsional Angles | Rotation around single bonds. | Likely non-planar conformation to minimize steric clashes. |

Prediction of Reactivity Profiles for Analogues

Computational studies are instrumental in predicting how structural modifications will affect the reactivity of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone analogues. By systematically varying the substituents on the aromatic ring or modifying the alkoxy group, a reactivity profile can be established.

Analogues with Modified Aromatic Substitution:

The introduction of additional substituents on the phenyl ring would significantly alter the reactivity.

Electron-Donating Groups (EDGs): Introducing EDGs such as methoxy (B1213986) (-OCH3) or methyl (-CH3) at other positions on the ring would increase the electron density of the aromatic system. This would enhance the rate of electrophilic aromatic substitution and potentially decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.

Electron-Withdrawing Groups (EWGs): Conversely, adding EWGs like nitro (-NO2) or cyano (-CN) would further decrease the electron density of the ring and increase the electrophilicity of the carbonyl carbon. This would make the molecule more reactive towards nucleophiles and less reactive towards electrophiles. DFT calculations on such analogues would show a lower LUMO energy and a larger partial positive charge on the carbonyl carbon compared to the parent molecule.

Analogues with Modified Alkoxy Chains:

The nature of the alkoxy group can also be tuned to modulate reactivity.

Steric Bulk: Replacing the iso-pentoxy group with a smaller alkoxy group, such as methoxy or ethoxy, would reduce the steric hindrance around the ortho-position. This could facilitate reactions that are sensitive to steric effects, such as ortho-lithiation or reactions involving the carbonyl group. Conversely, introducing a bulkier group like a tert-butoxy (B1229062) group would significantly increase steric hindrance, potentially blocking reactions at the ortho-position and the carbonyl group.

Chain Length and Branching: Varying the length and branching of the alkyl chain of the ether can influence physical properties like solubility and can have subtle effects on the electronic properties through changes in hyperconjugation and inductive effects.

Predicting Reaction Outcomes:

Computational modeling can be used to predict the outcome of specific reactions for these analogues. For instance, in a nucleophilic addition to the carbonyl group, the activation energy for the reaction can be calculated for a series of analogues. A lower activation energy would suggest a faster reaction rate. For example, an analogue with a p-nitro substituent would be predicted to have a lower activation energy for nucleophilic attack than the parent compound.

Similarly, for electrophilic aromatic substitution, the relative energies of the possible intermediates (sigma complexes) can be calculated to predict the regioselectivity (i.e., the position of substitution).

Analytical and Spectroscopic Characterization for Mechanistic Insights

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For fluorinated compounds like 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, specialized NMR methods offer unparalleled insight into the molecule's electronic and structural environment.

¹⁹F NMR for Fluorine Environment and Hydration Studies

Given the presence of the trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative tool. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong, easily detectable signals. organicchemistrydata.orgichorlifesciences.com The chemical shift of the -CF₃ group in 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone provides a direct probe of its local electronic environment. nih.gov

Studies on similar trifluoroacetophenone derivatives have shown that the ¹⁹F chemical shift is highly sensitive to solvent effects and intermolecular interactions, such as hydrogen bonding. nih.gov This sensitivity is particularly valuable in studying hydration equilibria, where the formation of a hydrate (B1144303) at the carbonyl carbon would induce a significant upfield or downfield shift in the ¹⁹F NMR signal. By monitoring these shifts, the extent and thermodynamics of hydration can be quantified.

Table 1: Representative ¹⁹F NMR Chemical Shift Data for Trifluoromethyl Groups in Different Environments

| Compound/Environment | Representative ¹⁹F Chemical Shift (ppm) vs. CFCl₃ |

| Typical Aliphatic -CF₃ | -60 to -80 |

| Trifluoroacetophenone | ~ -83 |

| Hydrated Trifluoroacetophenone | Shifted relative to the ketone |

Note: The exact chemical shift for 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone would require experimental determination.

Multi-Nuclear NMR for Structural Elucidation of Intermediates

A complete structural assignment of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone and its reaction intermediates is achieved through a combination of multi-nuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR. youtube.com

¹H NMR would confirm the presence and connectivity of the iso-pentoxy group and the aromatic protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the phenyl ring.

¹³C NMR , often run with proton decoupling, would show distinct signals for each carbon atom, including the carbonyl carbon, the carbons of the aromatic ring, the iso-pentoxy chain, and the carbon of the -CF₃ group. youtube.com The latter would appear as a quartet due to coupling with the three fluorine atoms.

Correlation Spectroscopy techniques like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) are instrumental in establishing the complete bonding framework of the molecule and any transient intermediates that may form during a reaction.

Mass Spectrometry Techniques for Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For monitoring reactions involving 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone, techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are invaluable. springernature.com

In a typical reaction monitoring setup, a small aliquot of the reaction mixture is periodically analyzed. The disappearance of the reactant ion corresponding to the mass-to-charge ratio (m/z) of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone and the appearance of new ions corresponding to products can be tracked over time.

Targeted MS methods like Multiple Reaction Monitoring (MRM) can be developed for highly sensitive and specific quantification of the target compound and its products in complex mixtures. springernature.comresearchgate.net This involves selecting a specific precursor ion (the molecular ion of the compound) and monitoring one or more of its characteristic fragment ions. nih.govnih.gov

Table 2: Hypothetical Mass Spectrometry Data for 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone

| Ion | Description | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 261.10 |

| [M-CF₃]⁺ | Fragment from loss of trifluoromethyl group | 192.08 |

| [M-OCH₂CH₂CH(CH₃)₂]⁺ | Fragment from loss of iso-pentoxy group | 173.02 |

Note: These m/z values are calculated based on the chemical formula C₁₃H₁₅F₃O₂ and would need to be confirmed by experimental data.

X-ray Crystallography of Derivatives and Co-crystals

While obtaining suitable single crystals of an oily or low-melting compound like 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone itself can be challenging, the formation of crystalline derivatives or co-crystals offers a pathway to definitive structural analysis via X-ray crystallography.

Solid-State Structural Analysis and Intermolecular Interactions

A successful single-crystal X-ray diffraction experiment would provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This information confirms the molecular structure unequivocally and reveals its preferred conformation in the solid state. Furthermore, the crystal packing arrangement provides deep insights into the nature and geometry of intermolecular interactions, such as C-H···O, C-H···F, or π-π stacking, which govern the solid-state properties of the material.

Spectrophotometric Studies of Reaction Kinetics and Equilibria

UV-Visible spectrophotometry is a widely used technique for studying reactions that involve a change in the chromophoric system of the molecule. The conjugated system of the acetophenone (B1666503) core in 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone absorbs UV light.

By monitoring the change in absorbance at a specific wavelength (λ_max) over time, the rate of a reaction can be determined. scirp.org For instance, if the compound undergoes a reaction that alters its conjugated system (e.g., addition to the carbonyl group), the absorbance spectrum will change. This allows for the calculation of reaction rate constants, activation energies, and the investigation of reaction mechanisms under various conditions (e.g., different pH, temperature, or catalyst concentration). scirp.org This method is particularly useful for establishing rate laws and understanding equilibrium processes. scirp.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes

The synthesis of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone has not been widely reported, presenting an opportunity for the development of novel and efficient synthetic methodologies. Future research will likely focus on atom-economical and environmentally benign routes, moving away from classical methods that may use stoichiometric and hazardous reagents. Two primary strategies can be envisioned for its synthesis: Friedel-Crafts acylation and Nucleophilic Aromatic Substitution (SNAr).

Friedel-Crafts Acylation: This approach would involve the reaction of iso-pentoxybenzene with a trifluoroacetylating agent. Traditional methods often employ strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃). However, emerging trends favor greener alternatives. Research could explore using trifluoroacetic anhydride (B1165640) (TFAA) as both the acylating agent and a catalyst, a method that has proven effective for other acylation reactions and simplifies purification. jlu.edu.cngoogle.com A key challenge in this route is controlling regioselectivity, as the ortho- and para-positions of iso-pentoxybenzene are both activated.

Nucleophilic Aromatic Substitution (SNAr): An alternative pathway could involve the reaction of a pre-functionalized precursor, such as 2'-fluoro-2,2,2-trifluoroacetophenone, with sodium iso-pentoxide. SNAr reactions on electron-deficient fluoroarenes are often efficient and proceed under relatively mild, metal-free conditions, making this an attractive route for sustainable synthesis. nih.gov

Below is a comparative analysis of these potential synthetic strategies.

| Feature | Friedel-Crafts Acylation | Nucleophilic Aromatic Substitution (SNAr) |

| Starting Materials | iso-Pentoxybenzene, Trifluoroacetic Anhydride | 2'-Halo-2,2,2-trifluoroacetophenone, iso-Pentyl alcohol |

| Key Challenge | Regioselectivity (ortho- vs. para-acylation) | Synthesis of the 2'-halo-trifluoroacetophenone precursor |

| Potential Catalyst | Lewis acids (e.g., AlCl₃), Trifluoroacetic acid | Base (e.g., NaH, K₂CO₃) |

| Sustainability Aspect | Potential for catalyst recycling; TFAA can be used as a solvent. | Often proceeds under metal-free conditions. |

Exploration of New Catalytic Applications

Fluorinated ketones, particularly 2,2,2-trifluoroacetophenone (B138007), are known to function as highly effective organocatalysts for a variety of oxidation reactions. researchgate.net They activate hydrogen peroxide (H₂O₂) to form a potent, yet selective, peroxyhemiacetal intermediate capable of oxygen transfer. A significant future research direction would be to explore whether 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone can serve as a novel catalyst and how the iso-pentoxy substituent modulates its activity.

The electron-donating iso-pentoxy group at the ortho-position is expected to influence the electrophilicity of the carbonyl carbon. This electronic perturbation could fine-tune the catalyst's reactivity, potentially leading to enhanced selectivity or activity for specific substrates compared to the unsubstituted parent ketone. acs.org Furthermore, the steric bulk of the iso-pentoxy group could introduce substrate selectivity based on size and shape, a desirable trait in fine chemical synthesis.

Potential catalytic applications to be investigated include:

Epoxidation of Alkenes: Assessing the efficiency and stereoselectivity in the conversion of various olefins to epoxides. acs.org

Oxidation of Amines and Sulfides: Exploring the chemoselective oxidation of tertiary amines to N-oxides and sulfides to sulfoxides or sulfones.

Baeyer-Villiger Oxidation: Investigating its use in the oxidation of ketones to esters, a fundamental transformation in organic synthesis.

| Substrate Class | Transformation | Potential Advantage of 2'-iso-Pentoxy Catalyst |

| Alkenes | Epoxidation | Potentially altered stereoselectivity due to steric influence. |

| Tertiary Amines | N-Oxidation | Tuned reactivity from electronic effects of the alkoxy group. |

| Sulfides | Sulfoxidation | Enhanced chemoselectivity between sulfoxide (B87167) and sulfone. |

| Ketones | Baeyer-Villiger Oxidation | Substrate-specific activity based on steric matching. |

Integration with Flow Chemistry and Automation

The translation of synthetic procedures from batch to continuous flow processing is a major trend in modern chemistry, offering enhanced safety, reproducibility, and scalability. uc.pt The synthesis of 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone is well-suited for integration with flow chemistry.

For instance, a continuous flow process for the Friedel-Crafts acylation could involve pumping streams of iso-pentoxybenzene and the acylating agent/catalyst mixture through a heated microreactor. This setup allows for precise control over reaction temperature and residence time, which can be critical for maximizing the yield of the desired ortho-isomer and minimizing the formation of byproducts. galchimia.com Similarly, a flow setup for the SNAr reaction would enable rapid and safe mixing of the alkoxide with the aryl halide precursor.

The benefits of applying flow chemistry include:

Enhanced Safety: Better management of heat generated in exothermic reactions.

Improved Control: Precise manipulation of reaction parameters (temperature, pressure, time) to optimize yield and selectivity.

Scalability: Seamless transition from laboratory-scale synthesis to pilot or production scale by extending the operation time or using parallel reactors.

Automation: Integration with automated platforms for reaction optimization, data logging, and in-line analysis, accelerating research and development. researchgate.net

Advanced Theoretical Modeling for Predictive Chemistry

In the absence of experimental data, advanced theoretical and computational modeling provides a powerful tool for predicting the properties and reactivity of novel molecules like 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone. acs.org Density Functional Theory (DFT) and other quantum mechanical methods can be employed to investigate several key aspects before a single experiment is conducted.

Predictive applications of theoretical modeling include:

Reaction Pathway Analysis: Calculating the activation energies for different synthetic routes (e.g., ortho- vs. para-acylation in the Friedel-Crafts reaction) to predict the most favorable pathway and product distribution.

Catalytic Mechanism Elucidation: Modeling the interaction of the ketone with hydrogen peroxide and a substrate to understand the catalytic cycle. This can reveal how the iso-pentoxy group influences the stability of intermediates and transition states, thereby predicting its catalytic efficacy.

Property Prediction: Simulating physicochemical properties such as electronic structure, dipole moment, and spectroscopic signatures (NMR, IR), which are invaluable for future characterization and analysis. wikipedia.org

Virtual Screening: If evaluated for biological applications, its interaction with protein targets could be modeled through molecular docking studies to predict potential bioactivity.

| Modeling Technique | Application for 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone | Predicted Outcome |

| Density Functional Theory (DFT) | Calculation of reaction energetics for synthesis. | Prediction of regioselectivity and reaction feasibility. |

| Molecular Dynamics (MD) | Simulation of catalyst-substrate interactions in solvent. | Insight into steric and dynamic effects on catalysis. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling the active site in a potential enzymatic interaction. | Prediction of binding affinity and mode of action. |

| Spectroscopy Simulation | Calculation of NMR chemical shifts and IR frequencies. | Aiding in the structural confirmation of the synthesized product. |

Q & A

Q. What are the standard synthetic routes for 2'-iso-Pentoxy-2,2,2-trifluoroacetophenone?

The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For trifluoroacetophenone derivatives, a common approach is reacting iso-pentoxy-substituted aryl halides with trifluoroacetylating agents (e.g., trifluoroacetic anhydride) under inert conditions. For example, organolithium reagents (n-BuLi) in THF at low temperatures (−78°C) are used to activate aryl halides, followed by quenching with trifluoroacetamide derivatives . Purification often employs reduced-pressure rectification or steam distillation with benzene extraction .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : NMR identifies trifluoromethyl groups (δ −60 to −70 ppm), while NMR resolves iso-pentoxy protons (δ 1.2–1.6 ppm for CH/CH groups).

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 280.1).

- X-ray Crystallography : Used to resolve steric effects of the iso-pentoxy group .

Q. What solvents and conditions stabilize this compound during storage?

The compound is hygroscopic and light-sensitive. Storage recommendations:

- Solvent : Anhydrous DCM or THF under argon.

- Temperature : −20°C in amber vials.

- Stability : Decomposes above 40°C; avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How do electronic effects of the iso-pentoxy group influence reactivity in cross-coupling reactions?

The iso-pentoxy group acts as an electron-donating substituent via resonance, increasing electron density at the para position. This enhances electrophilic substitution but reduces oxidative stability. Comparative studies with methoxy or hydroxy analogs show slower reaction kinetics in Suzuki-Miyaura couplings due to steric hindrance from the branched alkyl chain .

Q. What computational methods predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) models (e.g., B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Molecular docking (AutoDock Vina) simulates binding to enzymes like cytochrome P450, showing affinity driven by trifluoromethyl hydrophobicity and iso-pentoxy van der Waals interactions .

Q. How to resolve contradictory spectral data for impurities in synthesized batches?

Contradictions often arise from:

- Byproducts : Iso-pentoxy dehydration products (e.g., alkenes) detected via GC-MS.

- Resolution Strategy :

Q. What are the challenges in scaling up the synthesis while maintaining enantiomeric purity?

Key issues include:

- Side Reactions : Racemization at elevated temperatures. Mitigate via low-temperature (−40°C) acylations.

- Catalyst Selection : Chiral ligands (e.g., BINAP) in asymmetric catalysis improve enantioselectivity (up to 90% ee) .

Key Methodological Notes

- Synthesis Optimization : Use Schlenk lines to exclude moisture and oxygen during organometallic steps .

- Analytical Validation : Cross-validate NMR data with computational predictions (GIAO method) to confirm assignments .

- Safety : PPE (gloves, masks) is mandatory due to volatile fluorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.